molecular formula C16H18N2O2 B1341551 N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide CAS No. 954578-54-2

N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide

Cat. No.: B1341551
CAS No.: 954578-54-2
M. Wt: 270.33 g/mol
InChI Key: WDBXTEZOODZMES-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide is an organic compound with the molecular formula C17H20N2O2 This compound is characterized by the presence of an aminophenyl group and a methylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide typically involves the reaction of 4-aminophenol with 3-methylphenol in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nitration, reduction, and acylation to yield the final product. Common reagents used in this synthesis include nitric acid, hydrogen gas, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .

Scientific Research Applications

N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-N-methyl-3-(3-methylphenoxy)propanamide
  • N-(4-Aminophenyl)-3-(3-methylphenoxy)propanamide

Uniqueness

N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(3-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-3-5-15(10-11)20-12(2)16(19)18-14-8-6-13(17)7-9-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBXTEZOODZMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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